molecular formula C19H27FN2O2 B070506 Desmethoxyfallypride CAS No. 166173-81-5

Desmethoxyfallypride

Katalognummer: B070506
CAS-Nummer: 166173-81-5
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: VPBJNBUDASILSQ-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethoxyfallypride ([18F]DMFP) is a fluorine-18-labeled benzamide derivative used as a positron emission tomography (PET) radiotracer for imaging dopamine D2/D3 receptors in the brain. Structurally, it lacks the methoxy group present in its parent compound, fallypride, which reduces its binding affinity but enhances its pharmacokinetic properties for specific applications . DMFP exhibits medium affinity (Ki = 13.6 nM) to D2/D3 receptors, making it suitable for imaging both striatal and extrastriatal regions . Its longer half-life (109.7 minutes for fluorine-18) compared to carbon-11-labeled tracers like [11C]raclopride allows extended imaging windows, facilitating clinical and research use in neurodegenerative and psychiatric disorders .

Vorbereitungsmethoden

Chemical Synthesis of Desmethoxyfallypride

ParameterValue/Description
Precursor5 mg (10 μmol)
SolventAcetonitrile
BaseK₂CO₃ (5 mg, 36 μmol)
Temperature85°C
Reaction Time20 minutes
¹⁸F SourceCyclotron-generated

Reaction Optimization

Modifications to the fluorination protocol significantly enhance yield and reproducibility. For example, diluting the reaction mixture with 10% phosphoric acid before high-performance liquid chromatography (HPLC) purification reduces column degradation and improves product isolation . Additionally, pre-treating the precursor with potassium carbonate ensures deprotonation, facilitating nucleophilic attack by ¹⁸F-fluoride. These adjustments collectively elevate the radiochemical yield from <10% in early attempts to >30% in optimized protocols .

Purification and Formulation

Post-synthesis purification is critical to removing unreacted precursor and solvents, ensuring the final product meets pharmaceutical standards.

High-Performance Liquid Chromatography (HPLC)

The crude reaction mixture undergoes HPLC purification using a reversed-phase C8 column (250 × 10 mm) with a mobile phase of acetonitrile and 0.25 M ammonium acetate buffer (pH 4.5, 30:70 v/v) at a flow rate of 5 mL/min . This system resolves ¹⁸F-DMFP from impurities, with elution typically occurring at 12–14 minutes. The collected fraction is then desalted using a C18 cartridge, yielding a sterile, pyrogen-free solution suitable for intravenous injection.

Table 2: HPLC Purification Conditions

ParameterValue/Description
ColumnRP8 (250 × 10 mm)
Mobile PhaseCH₃CN:NH₄OAc (30:70)
Flow Rate5 mL/min
Elution Time12–14 minutes
Desalting MethodC18 cartridge

Quality Control Measures

Rigorous quality assessments are performed post-purification:

  • Radiochemical Purity : Assessed via HPLC, requiring ≥95% purity.

  • Specific Activity : Determined by comparing UV absorbance of DMFP to a calibrated standard, yielding values of 37–834 GBq/μmol (mean: 295 ± 265 GBq/μmol) .

  • Sterility and Pyrogenicity : Tested using membrane filtration and limulus amebocyte lysate assays, respectively.

In Vitro Characterization

Receptor Binding Affinity

DMFP’s affinity for D₂-like receptors is quantified using rat striatal membranes and ³H-spiperone competition assays. Membranes are incubated with DMFP (10–100 nM) and ³H-spiperone (0.1 nM) for 30 minutes at 30°C, followed by filtration to separate bound and free ligands . Nonlinear regression analysis of displacement curves reveals a Kᵢ of 15 ± 9 nmol/L, confirming DMFP’s high affinity for D₂ receptors .

Selectivity and Specificity

Specific binding is defined as the difference between total binding and nonspecific binding (measured in the presence of 1 μM (+)-butaclamol). DMFP exhibits minimal off-target binding, with a striatum-to-cerebellum ratio of 4:1 in PET studies, underscoring its selectivity for D₂-rich regions .

Comparative Analysis of Synthesis Protocols

Modifications to Published Methods

Early synthesis methods suffered from low yields (∼10%) due to inefficient precursor fluorination and HPLC challenges . By increasing SDMA concentration during precursor synthesis and optimizing reaction quenching with phosphoric acid, yields improve to >30% without compromising purity .

Impact of Specific Activity on Imaging

High specific activity (>300 GBq/μmol) minimizes mass-mediated receptor occupancy, ensuring accurate quantification of D₂ receptors in vivo . Variability in specific activity (37–834 GBq/μmol) reflects differences in ¹⁸F-fluoride production and precursor batch quality, necessitating stringent process controls.

Analyse Chemischer Reaktionen

Key Reaction Steps

  • Tosylated Precursor Preparation :
    • The precursor, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-toluenesulfonyloxy-propyl)-2-methoxybenzamide, undergoes nucleophilic substitution with 18F^{18}F-fluoride .
    • Conditions: Reacted with potassium carbonate in acetonitrile at 85°C for 20 minutes .
  • Fluorination :
    • 18F^{18}F-fluoride replaces the tosyl group in the precursor, forming 18F^{18}F-DMFP .
    • Purification via HPLC (RP8 column, CH3_3CN:0.25 M ammonium acetate buffer, 30:70) .
  • Final Formulation :
    • The product is diluted with phosphate buffer, sterilized, and formulated in ethanol:saline (1:9) .

Reaction Conditions

StepReagents/ConditionsYield/Purity
TosylationTosyl chloride, baseHigh-purity precursor
Fluorination18F^{18}F-fluoride, K2_2CO3_3, 85°CSpecific activity: 37–834 GBq/μmol
PurificationHPLC (RP8 column)Radiochemical purity >95%

In Vitro Binding Assays

DMFP’s affinity for D2-like receptors is characterized using competitive binding assays:

Experimental Protocol

  • Reagents : Rat striatal membranes, 3H^3H-spiperone (D2 receptor ligand), and DMFP .
  • Procedure :
    • Membranes incubated with 3H^3H-spiperone and varying DMFP concentrations (10–100 nM) .
    • Non-specific binding determined using 1 μM (+)-butaclamol .
    • Filtration and scintillation counting to measure bound radioactivity .

Results

  • Ki_ii​ Value : DMFP exhibits nanomolar affinity for D2 receptors (Ki_i ~1–10 nM) .
  • Selectivity : Minimal binding to serotonin or adrenergic receptors .

Stability and Metabolic Reactions

DMFP demonstrates stability under physiological conditions but is sensitive to endogenous dopamine competition:

In Vivo Dissociation Kinetics

  • Dopamine Competition :
    • Amphetamine-induced dopamine release increases DMFP dissociation rate by 56% over 42 minutes .
    • Specific binding reduction correlates with synaptic dopamine levels .

Chemical Stability

  • Storage : Stable in ethanol:saline (1:9) at pH 7.2 .
  • Degradation : No significant decomposition observed under sterile conditions for 6 hours post-synthesis .

Comparative Reactivity with Analogues

DMFP’s fluorinated structure confers advantages over 11C^{11}C-labeled tracers:

PropertyDMFP (18F^{18}F)Raclopride (11C^{11}C)
Half-life109.8 min20.4 min
Binding Potential (BPND_{ND})14.4 (dorsal striatum) 3.6 (dorsal striatum)
Synthesis ComplexityModerate (2-step) High (multi-step)

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Neuroimaging
    • Dopamine Receptor Mapping : 18F-desmethoxyfallypride is primarily used to assess dopamine D2/D3 receptor availability in vivo. Studies have demonstrated its efficacy in differentiating between idiopathic Parkinson's syndrome (IPS) and atypical parkinsonian syndromes (APS) through PET imaging. In a study involving 35 patients, it was found that IPS patients exhibited normal or increased receptor binding, while APS patients showed decreased binding .
    • Clinical Diagnosis : The compound's ability to provide clear images of receptor distribution makes it valuable for diagnosing conditions such as schizophrenia and Parkinson's disease. Its superior clinical availability compared to traditional tracers like carbon-11 raclopride enhances its utility in routine diagnostic procedures .
  • Pharmacological Studies
    • Therapeutic Monitoring : Research indicates that 18F-desmethoxyfallypride can be used to monitor the effects of antipsychotic medications on dopamine receptor availability. For instance, treatment with amisulpride, another D2/D3 antagonist, resulted in a significant reduction in tracer uptake in striatal regions, demonstrating the potential of this tracer to evaluate therapeutic responses .
    • Neurodegenerative Disease Research : The tracer has been employed in studies assessing neurodegenerative diseases, providing insights into the pathophysiology of conditions like Alzheimer's disease and Huntington's disease by mapping changes in receptor availability over time .

Case Studies

StudyObjectiveFindings
Dopamine Imaging in Parkinsonism Evaluate the effectiveness of 18F-desmethoxyfallypride in differentiating IPS from APSSignificant differences in striatal uptake ratios between patient groups, supporting its diagnostic utility
Antipsychotic Treatment Monitoring Assess the impact of amisulpride on dopamine receptor bindingA reduction of about 90% in specific tracer uptake observed in treated patients compared to baseline
Longitudinal Studies Monitor changes in D2/D3 receptor availability over timeDemonstrated potential for tracking disease progression and treatment effects in neurodegenerative models

Advantages of 18F-Desmethoxyfallypride

  • Longer Half-Life : The fluorine-18 label allows for longer imaging sessions and flexibility with scheduling compared to carbon-11 labeled tracers.
  • High Specificity : It provides high specificity for dopamine D2/D3 receptors, making it an excellent tool for studying dopaminergic systems.
  • Noninvasive Measurement : The ability to perform noninvasive measurements without blood sampling enhances patient comfort and compliance during studies .

Wirkmechanismus

Desmethoxyfallypride is compared with other similar compounds such as:

    Raclopride: Another dopamine receptor antagonist used in PET imaging.

    Fallypride: A high-affinity dopamine receptor antagonist with a longer binding potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Fallypride

Structural and Binding Affinity Differences

DMFP differs from fallypride by the absence of a methoxy group on the benzamide ring. This structural modification reduces D2 receptor affinity by a factor of 22 (fallypride: Ki = 0.62 nM; DMFP: Ki = 13.6 nM) . However, DMFP retains sufficient affinity for in vivo applications, particularly in extrastriatal regions where receptor density is lower .

Pharmacokinetics and Imaging Performance

  • Transient Equilibrium Time : DMFP achieves transient equilibrium in 30 minutes, compared to 90 minutes for fallypride, enabling shorter scan durations .
  • Binding Potential (BPND): In rats, DMFP shows lower BPND values in the dorsal striatum (2.2 vs. 14.4 for fallypride) but comparable sensitivity in ventral striatum and midbrain regions .
  • Displacement Kinetics : DMFP exhibits faster displacement by D2 antagonists (e.g., levodopa), suggesting quicker reversibility in competitive binding studies .

Table 1: Fallypride vs. DMFP

Parameter Fallypride DMFP
Ki (nM) 0.62 13.6
Transient Equilibrium 90 minutes 30 minutes
Dorsal Striatum BPND 14.4 2.2

Comparison with Raclopride

Binding Profile and Clinical Utility

DMFP’s fluorine-18 label permits delayed imaging and centralized production, enhancing practicality in clinical settings .

Sensitivity and Specificity

  • Striatal Binding : Raclopride is optimal for high-density striatal receptors, while DMFP’s moderate affinity allows visualization of extrastriatal regions (e.g., thalamus, cortex) .
  • Diagnostic Accuracy: DMFP achieves 70% accuracy in differentiating Parkinson’s disease from atypical parkinsonism, comparable to raclopride-based methods .

Table 2: Raclopride vs. DMFP

Parameter Raclopride DMFP
Ki (nM) 1.21 13.6
Half-Life 20.4 minutes 109.7 minutes
Primary Application Striatal imaging Striatal/extrastriatal

Comparison with Spiperone Derivatives

Spiperone-based tracers (e.g., [18F]spiperone) exhibit very high D2 affinity (Ki < 0.1 nM) but slow dissociation kinetics, complicating quantitative analysis . DMFP’s moderate affinity reduces nonspecific binding, improving signal-to-noise ratios in low-density regions .

Comparison with Other D2/D3 Ligands

FLB 457

FLB 457 has ultra-high affinity (Ki = 0.02 nM) for extrastriatal imaging but requires prolonged scanning (> 180 minutes). DMFP balances affinity and scan duration, offering a pragmatic alternative .

SiFA Derivatives

Silicon-fluoride-acceptor (SiFA) derivatives of DMFP (e.g., SiFA-DMFP) simplify radiolabeling but exhibit further reduced affinity (Ki = 13.6 nM vs. 4.21 nM for SiFA-M-FP), limiting their utility .

Biologische Aktivität

Desmethoxyfallypride (DMFP) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess dopamine D2/D3 receptor availability in the brain. It is a derivative of fallypride, which has gained attention for its potential applications in diagnosing and monitoring neurodegenerative disorders, particularly Parkinson's disease. This article provides a comprehensive overview of the biological activity of DMFP, including its pharmacological properties, clinical applications, and research findings.

This compound acts as a selective antagonist for dopamine D2 and D3 receptors, which are crucial for dopaminergic signaling in the brain. Its binding affinity and specificity make it a valuable tool for imaging studies aimed at understanding dopaminergic function and its alterations in various neurological conditions.

Binding Affinity

Research indicates that DMFP has similar binding properties to other established radioligands like 11C^{11}C-raclopride but offers enhanced sensitivity and specificity for detecting changes in D2/D3 receptor availability. In studies involving human subjects, DMFP displayed high specific binding (SB) values in the striatum, with significant differences observed between patients with idiopathic parkinsonian syndrome (IPS) and non-IPS groups (Table 1) .

Parameter IPS Patients (n=37) Non-IPS Patients (n=44) P-Value
Mean SB in Striatum2.16 ± 0.321.55 ± 0.28< 0.001
SB in Anterior Putamen2.10 ± 0.301.50 ± 0.25< 0.001
SB in Posterior Putamen2.20 ± 0.351.60 ± 0.30< 0.001

The synthesis of DMFP yields a high specific activity (>126 GBq/μmol) with minimal receptor occupation during PET studies, ensuring that the imaging results reflect true receptor availability rather than saturation effects .

Diagnostic Utility

DMFP PET imaging has been shown to be effective in differentiating between various forms of parkinsonism, including IPS and atypical parkinsonian syndromes such as multiple system atrophy and progressive supranuclear palsy . The accuracy of DMFP in clinical settings is supported by studies demonstrating its high sensitivity and specificity compared to conventional SPECT techniques.

Case Studies

  • Patient Study on Parkinson's Disease : A cohort study involving patients diagnosed with Parkinson's disease utilized DMFP PET scans to evaluate receptor availability pre- and post-dopamine replacement therapy. Results indicated a significant increase in D2/D3 receptor binding following treatment, correlating with clinical improvement .
  • Differentiation of Atypical Syndromes : In another study, DMFP PET was employed to assess patients with atypical parkinsonian syndromes. The results showed distinct patterns of receptor binding that allowed clinicians to differentiate between syndromes effectively, thereby guiding treatment strategies .

Comparative Studies

Recent studies have compared DMFP with other radioligands like 11C^{11}C-raclopride and 123I^{123}I-iodobenzamide, highlighting its superior performance in terms of image quality and diagnostic power . For instance, one study found that DMFP provided clearer images with higher contrast ratios between affected and unaffected regions of the brain.

Longitudinal Studies

Longitudinal assessments using DMFP have illustrated changes in D2/D3 receptor availability over time in patients undergoing treatment for Parkinson's disease, providing insights into disease progression and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing desmethoxyfallypride for preclinical studies?

this compound synthesis requires meticulous optimization of reaction conditions (e.g., solvent, temperature, and catalyst) to ensure high yield and purity. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For reproducibility, experimental protocols must include detailed descriptions of purification steps (e.g., column chromatography) and validation against reference standards. Known impurities should be quantified using validated analytical methods, as outlined in peer-reviewed synthetic procedures .

Q. How is this compound used as a radiotracer in positron emission tomography (PET) imaging for dopamine D2/D3 receptor studies?

this compound, labeled with fluorine-18 ([¹⁸F]DMFP), is a high-affinity D2/D3 receptor antagonist used to quantify receptor availability in vivo. Its lipophilicity and slow dissociation kinetics enable high-resolution imaging of striatal and extrastriatal regions. In experimental design, baseline scans are compared with post-intervention scans (e.g., drug administration) to calculate binding potential (BP), a measure of receptor occupancy. Key methodological considerations include:

  • Validating tracer kinetics using reference tissue models (e.g., cerebellum as a reference region).
  • Controlling for physiological factors (e.g., plasma protein binding, blood flow). Studies have demonstrated its utility in assessing receptor occupancy in psychiatric disorders and addiction research .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing of this compound to balance receptor occupancy and side effects?

Optimal dosing requires correlating PET-derived receptor occupancy with behavioral or clinical outcomes. Studies using [¹⁸F]DMFP and [¹¹C]raclopride identified a therapeutic window of 65%–78% D2 receptor blockade for antipsychotics. To replicate this:

  • Conduct dose-ranging PET studies in animal models or humans.
  • Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict dose-response relationships.
  • Monitor off-target effects (e.g., prolactin elevation) at higher occupancy levels. Critical analysis of interspecies differences in metabolism and blood-brain barrier penetration is essential to translate preclinical findings to clinical trials .

Q. What methodological approaches address discrepancies in D2/D3 receptor binding data obtained with this compound across studies?

Variability in BP estimates (e.g., 0.38–0.86 in striatal regions) may arise from differences in imaging protocols, tracer kinetics, or participant demographics. To mitigate this:

  • Standardize imaging parameters (e.g., scan duration, injection-to-scan time).
  • Apply partial volume correction to account for regional atrophy in patient populations.
  • Validate BP calculations against post-mortem receptor density measurements. Cross-validation with other tracers (e.g., [¹¹C]raclopride) and multi-center harmonization protocols can enhance data reliability .

Q. How can this compound PET data be integrated with multimodal imaging to investigate dopamine system dysfunction in neuropsychiatric disorders?

Advanced studies combine [¹⁸F]DMFP PET with functional MRI (fMRI) or magnetic resonance spectroscopy (MRS) to link receptor density with functional connectivity or neurochemical changes. For example:

  • Correlate striatal D2 receptor availability with fMRI-based reward circuit activation in addiction.
  • Use MRS to assess glutamate/GABA levels in regions with abnormal D2 binding in schizophrenia. Statistical rigor requires correction for multiple comparisons and power analysis to ensure adequate sample sizes .

Q. Methodological Best Practices

Q. What are the criteria for selecting a reference tissue model when analyzing this compound PET data?

The reference tissue model must satisfy:

  • Minimal D2/D3 receptor expression in the reference region (e.g., cerebellum).
  • Similar non-displaceable binding (e.g., free and nonspecific uptake) between target and reference regions. Validation steps include comparing model-derived BP with arterial input function measurements and assessing goodness-of-fit metrics (e.g., Akaike information criterion). Studies show the simplified reference tissue model (SRTM) is robust for [¹⁸F]DMFP in striatal regions but may require refinement for extrastriatal areas .

Q. How should researchers design longitudinal studies to track dopamine receptor changes using this compound?

Longitudinal designs must account for:

  • Test-retest variability (e.g., ≤10% BP variation in stable subjects).
  • Tracer stability across sessions (e.g., consistent radiochemical purity).
  • Confounding factors (e.g., medication adherence, disease progression). Statistical power can be enhanced by using mixed-effects models to handle intra-subject correlations .

Eigenschaften

IUPAC Name

5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-3-11-22-12-5-7-16(22)14-21-19(23)17-13-15(6-4-10-20)8-9-18(17)24-2/h3,8-9,13,16H,1,4-7,10-12,14H2,2H3,(H,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJNBUDASILSQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCCF)C(=O)NC[C@@H]2CCCN2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031714
Record name Desmethoxyfallypride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166173-81-5
Record name Desmethoxyfallypride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethoxyfallypride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHOXYFALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJD4EF9EME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desmethoxyfallypride
Desmethoxyfallypride
Desmethoxyfallypride
Desmethoxyfallypride
Desmethoxyfallypride
Desmethoxyfallypride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.